An In-depth Technical Guide to the Synthesis and Mechanism of Action of Ethylene Thiourea
An In-depth Technical Guide to the Synthesis and Mechanism of Action of Ethylene Thiourea
This technical guide provides a comprehensive overview of ethylene (B1197577) thiourea (B124793) (ETU), a compound of significant interest in industrial chemistry and toxicology. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and associated biological effects. ETU is primarily used as a vulcanization accelerator in the rubber industry and is also a degradation product of ethylenebisdithiocarbamate (EBDC) fungicides.[1][2][3][4][5] Its impact on thyroid function has made it a subject of extensive research.
Synthesis of Ethylene Thiourea
Ethylene thiourea (imidazolidine-2-thione) is synthesized from the reaction of ethylenediamine (B42938) with carbon disulfide.[1][2] This reaction is a well-established method for producing cyclic thioureas.
Laboratory Scale Synthesis
A common laboratory-scale synthesis involves the dropwise addition of carbon disulfide to a solution of ethylenediamine in a mixture of ethanol (B145695) and water.[6][7] The reaction is initially vigorous and may require cooling.[6][7] Following the addition, the mixture is refluxed for an extended period, often with the addition of hydrochloric acid, to ensure the cyclization and formation of ethylene thiourea.[6] The product crystallizes upon cooling and can be purified by washing with a solvent like acetone.[6]
Industrial Production
On an industrial scale, the synthesis of ethylene thiourea also relies on the reaction between ethylenediamine and carbon disulfide.[2] While specific industrial processes are often proprietary, the fundamental chemistry remains the same. The product is typically supplied as a powder or in encapsulated forms to minimize dust exposure.[1][2]
Mechanism of Action: A Potent Thyroid Disruptor
The primary mechanism of action of ethylene thiourea is the inhibition of the enzyme thyroid peroxidase (TPX).[8][9] TPX is a crucial enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on the thyroglobulin protein.[8][9]
The inhibition of TPX by ETU is dependent on the presence of iodide.[8] In the presence of iodide, ETU is oxidatively metabolized, which leads to the inhibition of the enzyme's activity.[8] This inhibition disrupts the production of thyroxine (T4) and triiodothyronine (T3), the primary thyroid hormones.[9] The disruption of thyroid hormone synthesis leads to a cascade of effects, including:
-
Goiter: Reduced thyroid hormone levels signal the pituitary gland to increase the secretion of thyroid-stimulating hormone (TSH).[10] Chronic overstimulation of the thyroid by TSH leads to hypertrophy and hyperplasia of the thyroid follicular cells, resulting in an enlarged thyroid gland, or goiter.[3][11]
-
Carcinogenicity: Prolonged TSH stimulation is a known risk factor for the development of thyroid tumors.[12][13] ETU is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][4] Studies in rodents have shown increased incidences of thyroid follicular cell carcinomas and adenomas following chronic exposure to ETU.[10][12][13]
-
Teratogenicity and Developmental Toxicity: Thyroid hormones are critical for normal fetal development, particularly for the central nervous system.[11] ETU has been shown to be a potent teratogen in rats, causing birth defects, especially when exposure occurs during critical developmental windows.[1][4][11]
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Endocrine Disruption: By interfering with the thyroid hormone axis, ETU is considered an endocrine-disrupting chemical.[14][15] This can have wide-ranging effects on reproductive function and overall hormonal balance.[15]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological effects of ethylene thiourea.
| Parameter | Value | Reference |
| Synthesis Yield (Lab Scale) | 83–89% | [6] |
| Melting Point | 197–198 °C (Purified) | [6] |
| ~203 °C | [1] | |
| Solubility in Water | 2% (30 °C) | [1] |
Table 1: Physical and Synthesis Data for Ethylene Thiourea
| Effect | Species | Dose/Concentration | Outcome | Reference |
| Carcinogenicity (Thyroid Tumors) | Rat | 83 or 250 ppm in feed (adult exposure) | Increased incidence of follicular cell hyperplasia, adenoma, and carcinoma | [10] |
| Carcinogenicity (Liver & Pituitary Tumors) | Mouse | Dietary exposure | Increased incidence of liver and pituitary gland tumors | [4][12] |
| Teratogenicity (CNS Defects) | Rat | 5 mg/kg (single oral dose) | No Observed Effect Level (NOEL) for hydrocephalus and other CNS defects | [11] |
| Thyroid Hyperplasia | Rat | 0.3 mg/kg/day in diet | Lowest Observed Adverse Effect Level (LOAEL) | [11] |
| Acceptable Daily Intake (ADI) | Human | 0–0.004 mg/kg body weight | Established by the Joint FAO/WHO Meeting on Pesticide Residues | [3] |
| Drinking Water Guideline | Human | 3 ppb | Recommended guideline | [11] |
Table 2: Toxicological Data for Ethylene Thiourea
Experimental Protocols
Synthesis of Ethylene Thiourea (Laboratory Scale)
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Ethylenediamine (92%)
-
Ethanol (95%)
-
Carbon disulfide
-
Concentrated hydrochloric acid
-
Acetone
Procedure:
-
In a round-bottomed flask, combine 120 g (1.83 moles) of 92% ethylenediamine, 300 ml of 95% ethanol, and 300 ml of water.
-
Attach a reflux condenser and a separatory funnel containing 121 ml of carbon disulfide to the flask.
-
Add approximately 15-20 ml of carbon disulfide to the flask and shake to initiate the reaction. The reaction is exothermic and may require cooling.
-
Once the initial reaction subsides, add the remaining carbon disulfide dropwise over about 2 hours.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Add 15 ml of concentrated hydrochloric acid and continue to reflux for 9–10 hours under a fume hood.
-
Cool the mixture in an ice bath.
-
Filter the resulting crystalline product by suction and wash with 200–300 ml of cold acetone.
-
The yield of white crystals is typically between 156–167 g (83–89%), with a melting point of 197–198 °C.
Thyroid Peroxidase Inhibition Assay
This is a generalized protocol for assessing TPX inhibition.
Materials:
-
Thyroid peroxidase (purified or from microsomal preparations)
-
Potassium iodide (KI) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Indicator substrate (e.g., guaiacol (B22219) or Amplex Red)
-
Ethylene thiourea solutions of varying concentrations
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate containing the buffer, KI solution, and the indicator substrate.
-
Add different concentrations of ethylene thiourea to the wells. Include control wells with no ETU.
-
Initiate the reaction by adding the thyroid peroxidase enzyme.
-
Start the enzymatic reaction by adding H₂O₂.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is indicative of TPX activity.
-
Calculate the percentage of inhibition for each ETU concentration relative to the control.
-
Determine the IC50 value (the concentration of ETU that causes 50% inhibition of TPX activity) by plotting the inhibition data against the log of the ETU concentration.
Visualizations
Caption: Synthesis pathway of Ethylene Thiourea.
Caption: Mechanism of Ethylene Thiourea on the thyroid.
References
- 1. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. epa.gov [epa.gov]
- 5. Ethylene thiourea | 96-45-7 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Ethylene thiourea - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NTP Toxicology and Carcinogenesis Studies of Ethylene Thiourea (CAS: 96-45-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drinking water guideline for ethylene thiourea, a metabolite of ethylene bisdithiocarbamate fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
